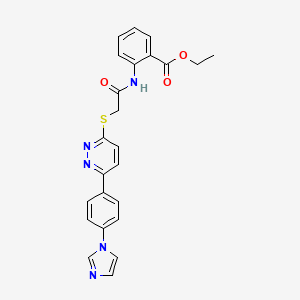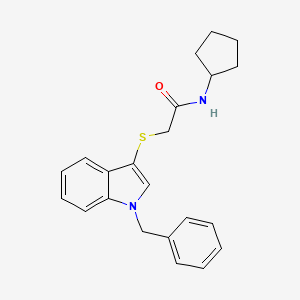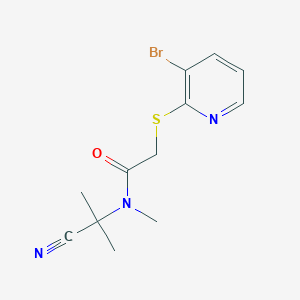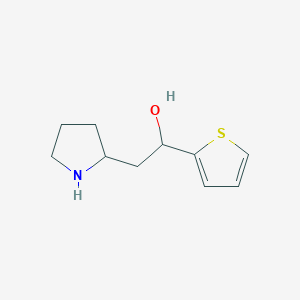![molecular formula C17H23F3N4O2 B2641929 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide CAS No. 1775528-91-0](/img/structure/B2641929.png)
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups it contains. For example, the pyrimidine ring might undergo reactions such as substitution or addition, the piperidine ring might undergo reactions such as alkylation or acylation, and the tetrahydrofuran ring might undergo reactions such as oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would depend on the functional groups it contains and their arrangement in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Formation
- Synthesis of Novel Heterocyclic Compounds : This compound is used as an initiative in synthesizing various heterocyclic compounds like benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines. These are explored for their potential as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Cancer and Anti-Angiogenic Potential
- Synthesis of Piperidine-4-Carboxamide Derivatives for Cancer Therapy : A series of piperidine-4-carboxamide derivatives have been synthesized, showing significant anti-angiogenic activity and DNA cleavage abilities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Antimicrobial Applications
- Development of Antimicrobial Agents : Novel pyrimidin-4-one derivatives, including this compound, have been synthesized and tested for antimicrobial activity, showing potent inhibitory effects against various bacterial strains (Krishnamurthy et al., 2011).
Metabolic Studies in Pharmaceutical Context
- Study of Metabolism in Antineoplastic Agents : This compound has been studied in the context of chronic myelogenous leukemia patients, identifying main metabolic pathways and metabolites after oral administration, contributing to the understanding of its pharmacokinetics (Gong et al., 2010).
Synthesis and Structure-Activity Relationship Studies
- Exploring SAR in Inhibitors of Soluble Epoxide Hydrolase : Research into the synthesis of triazinyl piperidine-4-carboxamides, including this compound, has led to insights into their structure-activity relationships, important for developing inhibitors of soluble epoxide hydrolase (Thalji et al., 2013).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive, it might pose a risk of causing chemical burns or fires. If it is toxic, it might pose a risk of causing health problems if ingested, inhaled, or absorbed through the skin .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O2/c1-11-22-14(17(18,19)20)9-15(23-11)24-6-4-12(5-7-24)16(25)21-10-13-3-2-8-26-13/h9,12-13H,2-8,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCSJMJCDGQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3CCCO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide](/img/structure/B2641847.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641848.png)


![2-Amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2641855.png)
![N-(2-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641857.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2641860.png)
![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2641862.png)

![1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2641865.png)


